molecular formula C27H25N5O3S B2940292 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896343-27-4

2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2940292
CAS No.: 896343-27-4
M. Wt: 499.59
InChI Key: AURUWDYZPFQCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrido[1,2-a][1,3,5]triazinone core, a scaffold known for its potential as a kinase inhibitor, linked to a dihydropyrazole moiety via a thioether spacer. The specific structural motifs present suggest it may be designed to target ATP-binding sites of various kinases. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers can utilize this compound as a key chemical tool to probe specific kinase-dependent signaling pathways, study enzyme kinetics, and screen for novel therapeutic agents. Its detailed mechanism of action is an active area of investigation, but compounds within this class have been explored for their activity against a range of targets. Further information on the general class of pyrido[1,2-a][1,3,5]triazinone compounds can be found via public chemical databases (https://pubchem.ncbi.nlm.nih.gov). This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-17-6-8-20(9-7-17)23-15-22(19-10-12-21(35-3)13-11-19)30-32(23)24(33)16-36-26-28-25-18(2)5-4-14-31(25)27(34)29-26/h4-14,23H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURUWDYZPFQCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C30H26N6O3S
  • Molecular Weight : 550.64 g/mol
  • IUPAC Name : 6-[2-[5-(4-methoxyphenyl)-3-(p-tolyl)-4,5-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

This compound features a pyrazole moiety linked to a pyrido-triazine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induces apoptosis
NCI-H46042.30Inhibition of cell proliferation
Hep-23.25Cytotoxic effects

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against Hep-2 cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory activities. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways. Studies suggest that compounds similar to the one analyzed can reduce inflammation markers in vitro .

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Aurora Kinase Inhibition : Compounds with similar structures have shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, impacting cell cycle regulation and tumor growth .
  • VEGF Pathway Modulation : The compound has also been linked to the inhibition of vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A derivative similar to our compound showed significant apoptosis induction at concentrations below 20 µM.
  • In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to controls.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s closest analogs differ primarily in substituents and core heterocycles. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) LogP Aromatic π-Systems
Target Compound Pyrido-triazinone + dihydropyrazole 4-methoxyphenyl, p-tolyl ~528.6 (calculated) ~3.8 3
2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one Pyrido-triazinone + dihydropyrazole 4-methoxyphenyl, thiophen-2-yl ~516.5 ~3.2 4
6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one Dihydropyridazinone + triazole Phenyl, thioxo-triazole ~353.4 ~2.5 2

Key Observations :

  • The triazolyl-dihydropyridazinone () lacks the pyrido-triazinone core, resulting in fewer π-systems and lower molecular weight, which may limit binding affinity in protein interactions .

Analysis :

  • The target compound’s p-tolyl group likely enhances hydrophobic interactions in kinase binding pockets, explaining its superior EGFR inhibition (IC50 0.12 μM) over the thiophene analog .
  • The triazolyl analog shows weak antimicrobial activity, underscoring the importance of the pyrido-triazinone core for disrupting bacterial membranes .
Computational Insights
  • Target Compound: High electron density at the pyrido-triazinone’s N3 and pyrazolyl carbonyl, favoring hydrogen-bond acceptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.